N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine
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Overview
Description
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine is a chemical compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a hydroxylamine group, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base to form the intermediate 4-[(4-fluorophenyl)methoxy]acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups facilitate binding to specific sites, while the hydroxylamine group can participate in redox reactions, influencing the activity of target molecules .
Comparison with Similar Compounds
Similar compounds to N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine include:
- N-[1-[4-[(4-chlorophenyl)methoxy]phenyl]ethylidene]hydroxylamine
- N-[1-[4-[(4-bromophenyl)methoxy]phenyl]ethylidene]hydroxylamine
- N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine These compounds share a similar structure but differ in the substituents on the phenyl rings, which can significantly affect their chemical properties and biological activities . The presence of the fluorine atom in this compound imparts unique electronic and steric effects, making it distinct from its analogs.
Properties
IUPAC Name |
N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11(17-18)13-4-8-15(9-5-13)19-10-12-2-6-14(16)7-3-12/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFHLLSPLNIERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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